molecular formula C13H13NOS B403237 N-(2-ethylphenyl)thiophene-2-carboxamide

N-(2-ethylphenyl)thiophene-2-carboxamide

Cat. No.: B403237
M. Wt: 231.32g/mol
InChI Key: LASXMVKOHAACLF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, with the amide nitrogen substituted by a 2-ethylphenyl moiety.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32g/mol

IUPAC Name

N-(2-ethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H13NOS/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

LASXMVKOHAACLF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CS2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CS2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives differ primarily in substituents on the thiophene ring and the amide nitrogen. Key structural comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Thiophene Substituent Amide Substituent Biological Activity Reference
N-(2-ethylphenyl)thiophene-2-carboxamide None 2-ethylphenyl Not reported -
N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide 5-methyl 4-ethylphenyl Antitubercular
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-nitro 5-methyl-4-phenylthiazol-2-yl Antibacterial
N-benzyl-N-phenylthiophene-2-carboxamide None Benzyl and phenyl Antiviral (EV71 inhibitor)
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide None Quinazolinone derivative Anticancer (EGFR inhibitor)

Key Observations :

  • Thiophene Ring Modifications: Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance antibacterial activity but may reduce purity (e.g., 42% purity for nitro-substituted compound vs. 99.05% for trifluoromethyl analog) .
  • Amide Nitrogen Substituents: Bulky groups like quinazolinone or thiazole improve target specificity. For example, the quinazolinone derivative (7h) showed strong binding to EGFR (−9.31 kcal/mol docking score) .

Key Observations :

  • Trifluoromethyl substitution correlates with higher purity (99.05%) compared to nitro-substituted analogs .
  • Yields for antitubercular compounds (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) range from 47% to 76%, influenced by reaction temperature and workup procedures .
Anticancer Activity :
  • Quinazolinone-linked thiophene-2-carboxamide (7h) inhibits EGFR with a docking score of −9.31 kcal/mol, comparable to reference drugs like Etoposide .
  • Substituents on the amide nitrogen (e.g., isopropyl, phenyl) enhance apoptosis in cancer cell lines .
Antimicrobial Activity :
  • Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane proteins .
  • 5-Methylthiophene-2-carboxamide derivatives (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) show efficacy against Mycobacterium tuberculosis .
Antiviral Activity :
  • N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus EV71 (EC₅₀ = 1.42 μM), with bromo/fluoro substituents enhancing potency .

Structure-Activity Relationship (SAR)

  • Thiophene Core : Essential for maintaining activity; modifications (e.g., nitro, methyl) fine-tune specificity .
  • Amide Substituents : Aromatic or heterocyclic groups improve binding to targets like EGFR or viral proteases .
  • Substituent Position : Para-substituted phenyl groups (e.g., 4-ethylphenyl) generally exhibit higher activity than ortho-substituted analogs due to reduced steric hindrance .

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